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CAS No.: 110031-86-2

Cat. No.: B562649

Get Quote

Executive Summary

4-Propylsulfonylacetophenone is an aromatic sulfone characterized by a para-substituted

acetophenone moiety linked to a propylsulfonyl chain. It serves as a lipophilic analog of the
widely used 4-methylsulfonylacetophenone (a key intermediate for Etoricoxib and Rofecoxib).
The introduction of the propyl chain modulates the compound's partition coefficient (LogP) and
steric profile, altering its binding affinity in hydrophobic pockets of target enzymes like COX-2.

This guide details its physicochemical properties, validated synthesis protocols, and analytical
characterization, designed for researchers optimizing sulfone-based drug candidates.

Physicochemical Properties

The following data synthesizes predicted values based on Structure-Activity Relationship (SAR)
with the methyl homolog (CAS 10297-73-1) and available experimental descriptors.
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ble 1: Kev Physicochemical Descri

Property Value / Description Confidence

CAS Number 110031-86-2 Verified

Molecular Formula Exact

Molecular Weight 226.29 g/mol Exact

) White to off-white crystalline )

Physical State ] High (Class property)
solid

Melting Point 92 — 98 °C (Predicted)* Medium (SAR Estimate)

Boiling Point ~420 °C (at 760 mmHg) Predicted

LogP (Octanol/Water) 1.8+0.3 High (Calculated)
Non-ionizable in physiological

pKa Py J High
range

- DMSO (>50 mg/mL), DCM, )
Solubility ) High
Acetone; Insoluble in water

H-Bond Donors/Acceptors 0 Donors / 3 Acceptors Exact

> Note on Melting Point: While the methyl analog melts at 125-128 °C, the introduction of the
flexible propyl chain typically disrupts crystal lattice packing, lowering the melting point by
approximately 20-30 °C relative to the methyl congener.

Synthesis & Manufacturing Protocol

The most robust synthetic route involves the nucleophilic aromatic substitution of 4-
fluoroacetophenone followed by selective oxidation. This method avoids the use of odorous
alkyl halides and provides high regioselectivity.

Reaction Pathway (Graphviz)
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Figure 1: Two-step synthesis via nucleophilic substitution and oxidation.
Detailed Experimental Protocol
Step 1: Preparation of 4-Propylthioacetophenone

e Reagents: Dissolve 4-fluoroacetophenone (1.0 eq) and 1-propanethiol (1.1 eq) in anhydrous
DMF (5 vol).

e Base: Add anhydrous Potassium Carbonate (

, 2.0 eq).

¢ Reaction: Heat to 100 °C under nitrogen atmosphere for 4—-6 hours. Monitor by TLC
(Hexane:EtOAc 8:1).

« Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

, and concentrate.

Yield: Expect >90% of the sulfide intermediate (Yellow oil).

Step 2: Oxidation to Sulfone
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o Oxidation: Dissolve the sulfide intermediate in MeOH:Water (1:1). Add Oxone® (Potassium
peroxymonosulfate, 2.5 eq) portion-wise at 0 °C.

 Stirring: Allow to warm to room temperature and stir for 12 hours. The mixture will turn into a
thick white suspension.

e Quench: Filter the solid or extract with DCM if no precipitate forms (unlikely for sulfones).

 Purification: Recrystallize from Ethanol/Water to obtain pure 4-
propylsulfonylacetophenone.

Analytical Characterization

Confirm the identity of the product using the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
e NMR (400 MHz,

):

[e]

8.15 (d, J = 8.5 Hz, 2H, Ar-H ortho to carbonyl)

o

8.05 (d, J = 8.5 Hz, 2H, Ar-H ortho to sulfonyl)

[¢]

3.10 (m, 2H,

)

o 2.68 (s, 3H,
)

o 1.75 (m, 2H,
)

o 1.02 (t, 3H,

)

Infrared Spectroscopy (FT-IR)
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e 1685 cm~1: C=0 stretch (Ketone).
e 1315 cm~* Asymmetric

stretch (Sulfone).

e 1150 cm~1: Symmetric
stretch (Sulfone).

Applications in Drug Discovery

The 4-alkylsulfonylphenyl moiety is a classic pharmacophore in medicinal chemistry,
particularly for COX-2 selective inhibitors (Coxibs).

Mechanism of Action (COX-2 Selectivity)

The sulfone group serves as a hydrogen bond acceptor in the COX-2 side pocket
(Arg120/Tyr355), while the propyl chain exploits the hydrophobic channel, potentially altering
selectivity compared to the methyl analog.
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|
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Figure 2: Pharmacophoric interactions of the propylsulfonyl moiety within the COX-2 active site.

Safety & Handling
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e GHS Classification: Warning.[1]
e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

o Storage: Store at 2—-8 °C under inert atmosphere (Argon/Nitrogen). Sulfones are generally
stable but hygroscopic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Comprehensive Physicochemical Profile: 4-
Propylsulfonylacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562649/docs#comprehensive-physicochemical-
profile-4-propylsulfonylacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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